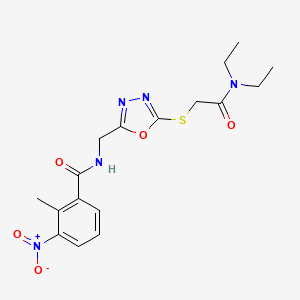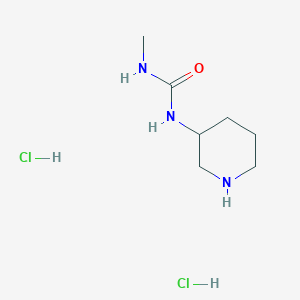
N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups including a nitro group (-NO2), an amide group (CONH2), a thioether group (R-S-R’), and an oxadiazole ring (a heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom). These functional groups could potentially confer a variety of chemical properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The nitro group could be introduced through a nitration reaction. The oxadiazole ring could be formed through a cyclization reaction. However, without specific literature sources, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and oxadiazole groups could potentially result in a highly conjugated system, which would have implications for the compound’s electronic structure and reactivity.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The amide group could participate in condensation or hydrolysis reactions. The oxadiazole ring could potentially undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase the compound’s solubility in polar solvents. The nitro group could potentially make the compound more acidic. The presence of the heterocyclic ring could influence the compound’s stability and reactivity.Wissenschaftliche Forschungsanwendungen
Hypoxia-Selective Antitumor Agents
Research has delved into the synthesis and hypoxic cell cytotoxicity of compounds related to N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide. These studies aim to develop novel hypoxia-selective cytotoxins (HSCs) that exhibit selective toxicity towards hypoxic tumor cells. For instance, Palmer et al. (1996) focused on the regioisomers of a novel HSC and their cytotoxicity under hypoxic conditions. This research underscores the potential of such compounds in targeting hypoxic tumor environments, a hallmark of many solid tumors (Palmer et al., 1996).
Antimicrobial and Anticonvulsant Activities
Another area of interest is the exploration of the antimicrobial and anticonvulsant properties of derivatives of N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide. Likhosherstov et al. (2014) synthesized a series of new substituted derivatives and studied their structure-activity relationships, uncovering compounds with potential lead drug properties for further pharmacological and toxicological studies (Likhosherstov et al., 2014).
Fluorescent Probes and Chemical Synthesis
The compound and its derivatives have also been utilized in the synthesis of fluorescent probes and for exploring chemical reactions. For example, Sun et al. (2020) reported on a fluorescent probe based on a similar structural motif for the selective detection of cysteine, highlighting its application in living cells and indicating its potential for biological studies (Sun et al., 2020).
Quality Control and Synthesis Methods
Research also extends to the development of quality control methods for promising anticonvulsant compounds and innovative synthesis techniques. Sych et al. (2018) developed identification, impurity determination, and quantitative determination methods for a related compound, highlighting the importance of quality control in the pharmaceutical development process (Sych et al., 2018).
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, many nitro compounds are potentially explosive, and many amides are irritants, so appropriate safety precautions should be taken when handling this compound.
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve modifying the compound to introduce new functional groups or change its existing ones, in order to alter its properties or activity.
Please note that this is a general analysis based on the structure of the compound and its functional groups, and may not be entirely accurate for this specific compound. For a detailed and accurate analysis, specific literature sources or experimental data would be needed.
Eigenschaften
IUPAC Name |
N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O5S/c1-4-21(5-2)15(23)10-28-17-20-19-14(27-17)9-18-16(24)12-7-6-8-13(11(12)3)22(25)26/h6-8H,4-5,9-10H2,1-3H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBKOXAKRNHBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(diethylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2864171.png)


![6-Acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864177.png)
![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)
![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)
![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![2-(Benzylsulfanyl)-4-[(4-methylphenyl)sulfanyl]thieno[3,2-d]pyrimidine](/img/structure/B2864187.png)

![11-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2864189.png)

![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2864192.png)